molecular formula C13H13N5 B2878569 N-(2,3-dimethylphenyl)-7H-purin-6-amine CAS No. 525608-12-2

N-(2,3-dimethylphenyl)-7H-purin-6-amine

Cat. No. B2878569
CAS RN: 525608-12-2
M. Wt: 239.282
InChI Key: MECSKHCJZFSJHC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-7H-purin-6-amine, also known as 2,3-dimethyl-6-nitro-7H-purin-8-amine or DMPN, is a purine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in drug development, biochemical research, and other areas.

Mechanism of Action

The exact mechanism of action of N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, disrupting the cell cycle, and inhibiting DNA synthesis.
Biochemical and Physiological Effects
In addition to its potential use in cancer treatment, N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and phosphodiesterase. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine is its relatively simple synthesis process, which makes it easy to obtain for laboratory experiments. It also has a unique chemical structure that makes it a promising candidate for use in drug development and other areas of scientific research.
However, there are also limitations to its use in laboratory experiments. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. It also has limited stability under certain conditions, which can affect the reliability of experimental results.

Future Directions

There are several potential future directions for research involving N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer. Another area of interest is its potential use in the development of new drugs for the treatment of other diseases, such as inflammation and oxidative stress.
Conclusion
N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine is a promising compound with potential applications in various areas of scientific research. Its unique chemical structure and potential therapeutic properties make it a promising candidate for use in drug development and other areas. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine involves the reaction of N-(2,3-dimethylphenyl)-7H-purin-6-amineaniline with 6-chloropurine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reduced with sodium dithionite to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(N-(2,3-dimethylphenyl)-7H-purin-6-aminephenyl)-7H-purin-6-amine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in drug development. This compound has been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-8-4-3-5-10(9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECSKHCJZFSJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC=NC3=C2NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-9H-purin-6-amine

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